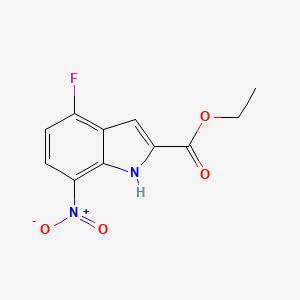

Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O4/c1-2-18-11(15)8-5-6-7(12)3-4-9(14(16)17)10(6)13-8/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXKETVXWGHXGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=CC(=C2N1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The indole scaffold is a well-established "privileged structure" in drug discovery, and the strategic placement of fluoro and nitro substituents on this core dramatically influences its physicochemical properties and biological activity.[1] This document details the compound's properties, proposes a detailed synthetic route based on established chemical principles, and explores its potential reactivity and applications. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a vital resource for researchers engaged in the synthesis and evaluation of novel indole-based therapeutic agents.

Introduction: The Strategic Importance of Substituted Indoles

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with a wide spectrum of pharmacological activities.[1] The introduction of substituents onto the indole ring allows for the fine-tuning of a molecule's steric, electronic, and lipophilic properties, thereby modulating its interaction with biological targets. The subject of this guide, this compound, incorporates several key features:

-

The Indole-2-carboxylate Moiety: This group is a common starting point for the synthesis of more complex indole derivatives. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides and other functionalities, providing a versatile handle for further chemical modification.

-

The 7-Nitro Group: The strong electron-withdrawing nature of the nitro group significantly impacts the electron density of the indole ring system. This modification can enhance the compound's electrophilicity and its potential to engage in specific biological interactions. Nitro-substituted compounds are frequently investigated for their antimicrobial and anticancer properties.[2]

-

The 4-Fluoro Group: The incorporation of a fluorine atom can profoundly affect a molecule's metabolic stability, binding affinity, and membrane permeability. Fluorine's high electronegativity can alter the acidity of nearby protons and influence non-covalent interactions with protein targets.[2]

This unique combination of functional groups makes this compound a valuable building block and a potential pharmacophore for the development of novel therapeutic agents.

Physicochemical and Structural Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, characterization, and application in synthetic and biological protocols.

| Property | Value | Source |

| CAS Number | 913287-14-6 | [2] |

| Molecular Formula | C₁₁H₉FN₂O₄ | [2] |

| Molecular Weight | 252.20 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Storage | Sealed in a dry environment at room temperature | [3] |

Structural Diagram

Caption: Chemical structure of this compound.

Synthesis and Purification

Proposed Synthetic Workflow

Sources

An In-Depth Technical Guide to Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate (CAS 913287-14-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate, with CAS number 913287-14-6, is a highly functionalized indole derivative that has emerged as a significant building block in the synthesis of complex heterocyclic compounds. The indole core is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1] The specific substitution pattern of this molecule—a fluorine atom at the 4-position, a nitro group at the 7-position, and an ethyl carboxylate at the 2-position—imparts unique electronic properties and provides multiple points for synthetic diversification.

The presence of the electron-withdrawing nitro group and the electronegative fluorine atom significantly influences the reactivity of the indole ring, making it a valuable precursor for a variety of chemical transformations.[2] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a compound is fundamental for its application in research and development. Below is a summary of the key physicochemical and predicted spectroscopic data for this compound.

| Property | Value |

| CAS Number | 913287-14-6 |

| Molecular Formula | C₁₁H₉FN₂O₄ |

| Molecular Weight | 252.20 g/mol |

| Appearance | Expected to be a yellow to brown solid |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and ethyl acetate |

| Predicted ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons on the indole ring, and the N-H proton. The fluorine and nitro groups will influence the chemical shifts of the aromatic protons. |

| Predicted ¹³C NMR | Resonances for the ethyl ester carbons, the indole ring carbons (with characteristic shifts due to the fluoro and nitro substituents), and the carbonyl carbon. |

| Predicted IR (cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching of the ester, C-F stretching, and asymmetric and symmetric stretching of the NO₂ group. |

| Predicted Mass Spec. | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns. |

Synthesis Protocol: The Fischer Indole Synthesis

The most logical and widely applicable method for the synthesis of this compound is the Fischer indole synthesis.[3][4] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde.[1]

Conceptual Workflow of the Fischer Indole Synthesis

Caption: A conceptual workflow for the Fischer indole synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of the Fischer indole synthesis.[4]

Step 1: Formation of the Phenylhydrazone

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-6-nitrophenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add ethyl pyruvate (1.1 equivalents) to the solution.

-

Add a catalytic amount of a weak acid, such as acetic acid, if not already used as the solvent.

-

Stir the reaction mixture at room temperature for 30 minutes to 1 hour. The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).

Step 2: Cyclization to the Indole

-

To the reaction mixture containing the freshly prepared phenylhydrazone, add a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are commonly used.[3]

-

Heat the reaction mixture to a temperature between 80°C and 120°C. The optimal temperature and reaction time will need to be determined empirically, but a typical duration is 2-4 hours.

-

Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

Reactivity and Synthetic Utility

The unique substitution pattern of this compound provides a versatile platform for further chemical modifications. The electron-withdrawing nature of the nitro and fluoro groups deactivates the benzene portion of the indole ring towards electrophilic substitution, while the pyrrole ring remains reactive, particularly at the C3 position.

Key Reactive Sites and Their Transformations

Caption: Key reactive sites on this compound and common transformations.

-

N-H Functionalization: The indole nitrogen can be readily alkylated or acylated under basic conditions. This allows for the introduction of various substituents that can modulate the compound's biological activity and physicochemical properties.[1]

-

C3-Position Electrophilic Substitution: The C3 position of the indole ring is nucleophilic and susceptible to electrophilic attack. Reactions such as the Vilsmeier-Haack formylation or the Mannich reaction can be used to introduce functional groups at this position.

-

Ester Manipulation: The ethyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. This is a common strategy in drug discovery to introduce diversity and modulate target binding.

-

Nitro Group Reduction: The nitro group at the C7 position can be reduced to an amine. This amino group provides a handle for further functionalization, such as acylation, sulfonylation, or diazotization followed by substitution.

Applications in Drug Discovery and Development

Substituted indoles are a cornerstone of modern medicinal chemistry, with applications in a wide range of therapeutic areas. The 4-fluoro-7-nitroindole scaffold is particularly valuable for the development of kinase inhibitors.

Role as a Precursor for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that mimics the adenine portion of ATP, and substituted indoles are frequently used for this purpose. The functional groups on this compound can be elaborated to introduce pharmacophoric features that interact with the kinase active site. For instance, the C2-carboxamide (derived from the ethyl ester) can form hydrogen bonds with the hinge region of the kinase, while substituents introduced at the N1 or C3 positions can extend into other pockets of the active site to enhance potency and selectivity. The 7-amino group (obtained after nitro reduction) can also serve as a key interaction point.

The development of dual EGFR/SRC kinase inhibitors and other targeted anticancer agents often involves the use of highly functionalized indole intermediates.[5][6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures: Use in a well-ventilated area or outdoors. Wear protective gloves, eye protection, and face protection. Avoid breathing dust. Wash skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its unique substitution pattern provides multiple avenues for chemical modification, making it an attractive starting material for the development of novel drug candidates, particularly in the area of kinase inhibition. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in research and development.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Scribd. (2025, January 31). Expt-7 The Fischer Indole Synthesis New. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]

-

PubMed. (2022, January 5). Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Retrieved from [Link]

-

RSC Publishing. (2023, September 5). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]

-

YouTube. (2021, August 5). Fischer Indole Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Proton NMR chemical shifts and coupling constants for brain metabolites. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. Retrieved from [Link]

-

MDPI. (2020, August 12). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Notes - Synthesis of 7-Nitroindole. Retrieved from [Link]

-

PubMed. (2016, March 18). Indole Synthesis through Sequential Electrophilic N-H and C-H Bond Activation Using Iodine(III) Reactivity. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Fluoro-7-nitro 1H-indole-2-ethyl carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 7-nitro-1H-indole-2-carboxylate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

-

YouTube. (2022, April 9). Electrophilic Aromatic Substitutions You Need To Know!. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, July 22). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis and biological evaluation of 2,3-bis(het)aryl-4-azaindole derivatives as protein kinase inhibitors. Retrieved from [Link]

-

YouTube. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy!. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

-

ChemRxiv. (n.d.). Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. Retrieved from [Link]

-

Semantic Scholar. (2005). Method for preparing nitro indole-2-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.

-

Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 6-nitro-1H-indole-2-carboxylate. Retrieved from [Link]

-

SpectraBase. (n.d.). ETHYL-1-(4-CHLOROBENZYL)-INDOLE-2-CARBOXYLATE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the molecule's structural attributes, outlines detailed synthetic protocols, provides an analysis of its spectroscopic characteristics, and explores its applications as a versatile intermediate in the synthesis of pharmacologically active compounds.

Introduction: The Strategic Importance of Substituted Nitroindoles

The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic drugs.[1] The strategic introduction of substituents onto the indole ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound is a prime example of a highly functionalized indole derivative designed for further chemical elaboration.

The presence of both a fluorine atom and a nitro group significantly influences the electronic properties of the indole ring. The fluorine at the 4-position can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The electron-withdrawing nitro group at the 7-position modulates the reactivity of the indole core and serves as a handle for further transformations, such as reduction to an amino group.[2] This unique combination of substituents makes this compound a valuable starting material for the synthesis of a diverse range of complex molecules, particularly in the development of kinase inhibitors and other targeted therapies.[3]

Physicochemical and Structural Characteristics

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and drug discovery.

General Properties

| Property | Value | Source |

| CAS Number | 913287-14-6 | [4][5] |

| Molecular Formula | C₁₁H₉FN₂O₄ | [5] |

| Molecular Weight | 252.20 g/mol | [5] |

| Appearance | Expected to be a yellow to brown powder/solid | [6] (based on analogous 7-nitroindole esters) |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and ethyl acetate. | General chemical knowledge |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep containers tightly closed. | [5] |

Structural Analysis

The structure of this compound is characterized by a bicyclic indole core with four key substituents: a fluorine atom at position 4, a nitro group at position 7, an ethyl carboxylate group at position 2, and a hydrogen atom on the indole nitrogen (N1).

Caption: 2D structure of this compound.

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The most plausible and widely applicable method is the Fischer indole synthesis.[2]

Overall Synthetic Scheme

Sources

"Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate" synthesis mechanism

An In-depth Technical Guide to the Synthesis of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate

Abstract

This compound is a highly functionalized indole derivative of significant interest to researchers in medicinal chemistry and drug development. Its unique substitution pattern, featuring both electron-withdrawing fluoro and nitro groups on the carbocyclic ring, makes it a valuable scaffold for the synthesis of complex therapeutic agents. This guide provides a detailed examination of the plausible synthetic mechanisms for this target molecule. We will focus on a robust, multi-step approach commencing with the well-established Fischer Indole Synthesis to construct the core indole structure, followed by a regioselective nitration to install the C7-nitro group. The causality behind experimental choices, the influence of substituents on reactivity, and the challenges associated with alternative pathways are discussed in detail to provide a comprehensive resource for laboratory scientists.

PART 1: Primary Synthetic Strategy: Fischer Indolization Followed by Regioselective Nitration

The most logical and experimentally viable approach to this compound involves a two-stage process. This strategy circumvents the significant challenges of selective functionalization that arise when starting with a pre-nitrated benzene precursor.

-

Stage I: Construction of the 4-fluoroindole-2-carboxylate core via the Fischer Indole Synthesis.

-

Stage II: Introduction of the nitro group at the C7 position through regioselective electrophilic aromatic substitution.

Stage I: Fischer Indole Synthesis of Ethyl 4-fluoro-1H-indole-2-carboxylate

The Fischer indole synthesis is a classic and reliable method for forming the indole ring system from an arylhydrazine and a suitable aldehyde or ketone.[1][2][3] For our target, the required precursors are (3-fluorophenyl)hydrazine and ethyl pyruvate .

Causality and Mechanistic Integrity:

The reaction proceeds through the initial formation of a phenylhydrazone, which, under acidic catalysis, undergoes a critical[4][4]-sigmatropic rearrangement.[3][5] This rearrangement is the key bond-forming step that establishes the framework of the indole nucleus. Subsequent cyclization and elimination of ammonia yield the aromatic indole. The choice of a strong acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid like ZnCl₂) is crucial for promoting both the initial condensation and the subsequent rearrangement and cyclization steps.[3]

Detailed Mechanism:

-

Hydrazone Formation: (3-Fluorophenyl)hydrazine reacts with the ketone carbonyl of ethyl pyruvate to form the corresponding phenylhydrazone intermediate.

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer ('ene-hydrazine').[3]

-

[4][4]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine undergoes a concerted, pericyclic[4][4]-sigmatropic rearrangement. This step breaks the N-N bond and forms a new C-C bond, disrupting the aromaticity of the benzene ring to produce a di-imine intermediate.[3]

-

Rearomatization & Cyclization: A proton transfer leads to the rearomatization of the six-membered ring. The resulting amino group then performs an intramolecular nucleophilic attack on the imine carbon, forming a five-membered aminoacetal ring.

-

Elimination: Under acidic conditions, the terminal amino group is protonated and eliminated as ammonia, leading to the formation of the stable, aromatic indole ring.

Visualization of the Fischer Indole Synthesis Mechanism:

Caption: Key steps of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of Ethyl 4-fluoro-1H-indole-2-carboxylate

-

Reaction Setup: To a round-bottom flask, add (3-fluorophenyl)hydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol.

-

Hydrazone Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the hydrazone. The progress can be monitored by TLC.

-

Cyclization: Add the catalyst, such as polyphosphoric acid or a solution of zinc chloride in ethanol, to the reaction mixture.

-

Heating: Heat the mixture to reflux (typically 80-120 °C) for 2-6 hours until the starting hydrazone is consumed.

-

Workup: Cool the reaction mixture to room temperature and pour it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Stage II: Regioselective C7-Nitration

With the Ethyl 4-fluoro-1H-indole-2-carboxylate core synthesized, the final step is the introduction of a nitro group at the C7 position.

Causality and Mechanistic Integrity:

Electrophilic substitution on an indole ring is complex. The pyrrole ring is highly activated, with the C3 position being the most nucleophilic. In our case, the C3 position is sterically blocked, and the C2 position is occupied by a deactivating ester group. The key to achieving C7 nitration lies in controlling the reaction conditions to deactivate the pyrrole ring and allow the directing effects on the carbocyclic ring to dominate.

Under strongly acidic conditions (e.g., concentrated H₂SO₄), the indole nitrogen (N1) is protonated. This protonation has a profound effect: it transforms the pyrrole moiety into a strongly electron-withdrawing group, deactivating the entire ring system towards further electrophilic attack. With the pyrrole ring "turned off," the regioselectivity of nitration is now governed by the substituents on the benzene ring. The 4-fluoro group is an ortho, para-director, but its influence is diminished on the now highly deactivated ring. The protonated N1-H group acts as a meta-director, favoring substitution at the C5 and C7 positions. The combination of these factors, along with steric hindrance at C5 from the adjacent fluorine, can be leveraged to favor nitration at the C7 position.[6]

Visualization of Nitration Directing Effects:

Caption: Competing directing effects during nitration.

Experimental Protocol: Nitration of Ethyl 4-fluoro-1H-indole-2-carboxylate

-

Reaction Setup: In a flask cooled in an ice-salt bath (-10 to 0 °C), slowly add Ethyl 4-fluoro-1H-indole-2-carboxylate (1.0 eq) to concentrated sulfuric acid with stirring.

-

Nitrating Agent: Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid in a separate cooled flask.

-

Addition: Add the nitrating mixture dropwise to the solution of the indole, maintaining the temperature below 5 °C.

-

Reaction: Stir the mixture at low temperature for 1-3 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice. The product should precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash thoroughly with cold water until the washings are neutral, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

PART 2: Alternative Synthetic Pathways and Their Challenges

While the Fischer/Nitration route is recommended, it is instructive for researchers to consider other classical indole syntheses and understand their potential limitations for this specific target.

A. The Reissert Indole Synthesis

The Reissert synthesis condenses an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid derivative.[7][8][9]

-

Hypothetical Precursor: A plausible starting material would be 5-fluoro-2,6-dinitrotoluene .

-

Core Challenge: The critical step is the reductive cyclization. This requires the selective reduction of the nitro group ortho to the methyl group (the future N1 of the indole) while leaving the other nitro group (the future C7-NO₂) untouched. Standard reducing agents like catalytic hydrogenation (H₂/Pd-C) or strong reducing metals (Fe/HCl, SnCl₂) would likely reduce both nitro groups, failing to produce the desired product.[10][11] Achieving such selectivity would require highly specialized and carefully controlled reducing conditions that are not guaranteed to be effective.

B. The Leimgruber-Batcho Indole Synthesis

This method reacts an o-nitrotoluene with a formamide acetal to form an enamine, which then undergoes reductive cyclization.[10][12][13]

-

Hypothetical Precursor: This route would also require 5-fluoro-2,6-dinitrotoluene .

-

Core Challenge: The Leimgruber-Batcho synthesis faces the exact same challenge as the Reissert method: the non-trivial selective reduction of one of two nitro groups on the same aromatic ring.[10][13]

Data Summary

| Parameter | Stage I: Fischer Synthesis | Stage II: C7-Nitration |

| Key Reaction | [4][4]-Sigmatropic Rearrangement | Electrophilic Aromatic Substitution |

| Precursors | (3-fluorophenyl)hydrazine, Ethyl pyruvate | Ethyl 4-fluoro-1H-indole-2-carboxylate |

| Catalyst/Reagent | Strong Acid (PPA, ZnCl₂) | HNO₃ / H₂SO₄ |

| Key Challenge | Ensuring complete cyclization | Controlling regioselectivity (C7 vs. C5) |

| Advantage | Reliable, high-yielding core formation | Direct installation of the final group |

Conclusion

The synthesis of this compound is best approached through a well-designed, two-stage strategy that prioritizes robust and predictable reactions. The Fischer Indole Synthesis provides a reliable method for constructing the foundational Ethyl 4-fluoro-1H-indole-2-carboxylate intermediate. Subsequent nitration, performed under strongly acidic conditions to modulate the reactivity of the indole ring, allows for the regioselective installation of the C7-nitro group. While other named reactions like the Reissert and Leimgruber-Batcho syntheses are powerful tools for indole construction, they present significant chemoselectivity challenges for this specific target due to the difficulty of differentiating between the two required nitro groups. The outlined Fischer/Nitration pathway represents the most scientifically sound and practical approach for researchers and drug development professionals.

References

-

Bartoli, G.; Palmieri, G.; Bosco, M.; Dalpozzo, R. The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters1989 , 30 (16), 2129–2132. [Link]

-

Grokipedia. Bartoli indole synthesis. Accessed December 31, 2025. [Link]

-

Name-Reaction.com. Bartoli indole synthesis. Accessed December 31, 2025. [Link]

-

Química Organica.org. Bartoli (Indole Synthesis). Accessed December 31, 2025. [Link]

-

Wikipedia. Reissert indole synthesis. Accessed December 31, 2025. [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis of indoles and their applications. RSC Publishing, 2025. [Link]

-

Thieme Chemistry. Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Synfacts, 2018. [Link]

-

ScienceDirect. Facile synthesis of indoles by K2CO3 catalyzed cyclization reaction of 2-ethynylanilines in water. Tetrahedron Letters, 2011. [Link]

-

Combinatorial Chemistry Review. Synthesis of Indole-2-carboxylic Esters. Accessed December 31, 2025. [Link]

-

Wikipedia. Leimgruber–Batcho indole synthesis. Accessed December 31, 2025. [Link]

-

ResearchGate. Synthesis of alkyl indole-2-carboxylates starting from β-nitroacrylates. Accessed December 31, 2025. [Link]

-

ResearchGate. (PDF) Reissert Indole Synthesis. Accessed December 31, 2025. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. Accessed December 31, 2025. [Link]

-

University of New Hampshire Scholars' Repository. The Leimgruber-Batcho Indole Synthesis. Accessed December 31, 2025. [Link]

-

ResearchGate. (PDF) The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Accessed December 31, 2025. [Link]

-

ResearchGate. (PDF) Leimgruber–Batcho Indole Synthesis. Accessed December 31, 2025. [Link]

-

Wikipedia. Fischer indole synthesis. Accessed December 31, 2025. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Accessed December 31, 2025. [Link]

-

Royal Society of Chemistry. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 2023. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 9. researchgate.net [researchgate.net]

- 10. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Spectral Analysis of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry and materials science. Its unique molecular architecture, featuring an indole scaffold substituted with an electron-withdrawing nitro group, a fluorine atom, and an ethyl carboxylate moiety, imparts distinct electronic and steric properties. Accurate structural elucidation and characterization are paramount for understanding its reactivity, biological activity, and potential applications. This in-depth technical guide provides a comprehensive overview of the spectral analysis of this compound, offering insights into the interpretation of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectra. While experimental data for this specific molecule is not widely published, this guide synthesizes predicted spectral data based on the analysis of structurally similar compounds and fundamental spectroscopic principles.

Molecular Structure and Key Features

The structure of this compound (C₁₁H₉FN₂O₄), with a molar mass of 254.21 g/mol , presents several key features that dictate its spectral behavior.[1] The indole ring system forms the core, with substituents at the 2, 4, and 7 positions. The electron-withdrawing nature of the nitro group at the 7-position and the fluorine atom at the 4-position significantly influences the electron density distribution within the aromatic ring, leading to predictable shifts in the NMR spectra. The ethyl carboxylate group at the 2-position introduces characteristic signals in both NMR and IR spectra.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide detailed information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-Coupling (Hz) |

| ~12.5 | br s | 1H | N-H (indole) | - |

| ~8.2 | d | 1H | H-5 | J(H-5, H-6) = ~8.5 |

| ~7.8 | d | 1H | H-6 | J(H-6, H-5) = ~8.5 |

| ~7.5 | s | 1H | H-3 | - |

| ~4.4 | q | 2H | -OCH₂CH₃ | J = ~7.1 |

| ~1.4 | t | 3H | -OCH₂CH₃ | J = ~7.1 |

Interpretation and Rationale:

The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift (~12.5 ppm) due to its acidic nature and potential for hydrogen bonding. The aromatic protons H-5 and H-6 will be significantly deshielded by the adjacent electron-withdrawing nitro group and will appear as doublets with a typical ortho coupling constant. The fluorine at position 4 will also influence the chemical shifts of the aromatic protons. The proton at C-3 of the indole ring is expected to be a singlet. The ethyl ester protons will exhibit a characteristic quartet and triplet pattern.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence for ¹H NMR should be used.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O (ester) |

| ~145 | C-4 (bearing F) |

| ~140 | C-7 (bearing NO₂) |

| ~135 | C-7a |

| ~130 | C-2 |

| ~125 | C-3a |

| ~120 | C-6 |

| ~115 | C-5 |

| ~105 | C-3 |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation and Rationale:

The carbonyl carbon of the ethyl ester will be the most downfield signal. The aromatic carbons will appear in the range of 105-145 ppm. The carbons directly attached to the electronegative fluorine (C-4) and the nitro group (C-7) will be significantly deshielded. The remaining indole carbons will have chemical shifts influenced by the overall electronic environment. The carbons of the ethyl group will appear in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: A more concentrated sample (20-50 mg) in ~0.6 mL of deuterated solvent is typically required for ¹³C NMR.

-

Instrument Setup: Use a high-field NMR spectrometer with a broadband probe.

-

Data Acquisition: A proton-decoupled ¹³C NMR experiment is standard. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

¹⁹F NMR Spectroscopy

The presence of a fluorine atom makes ¹⁹F NMR a valuable tool for characterization.

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Predicted J-Coupling (Hz) |

| ~ -120 to -140 | Multiplet | J(F, H-3), J(F, H-5) |

Interpretation and Rationale:

The chemical shift of the fluorine atom is highly dependent on its electronic environment. For a fluorine atom on an aromatic ring, the chemical shift is expected in the range of -120 to -140 ppm relative to a standard like CFCl₃.[2][3] The signal will likely be a multiplet due to coupling with the neighboring aromatic protons. The interpretation of ¹⁹F NMR can be complex, and computational methods are often used to predict chemical shifts with greater accuracy.[2][4]

Experimental Protocol for ¹⁹F NMR:

-

Sample Preparation: Similar to ¹H NMR.

-

Instrument Setup: A spectrometer equipped with a fluorine probe is necessary.

-

Data Acquisition: A standard ¹⁹F NMR pulse sequence is used.

-

Data Processing: Fourier transformation and phasing are performed. Chemical shifts are referenced to an external or internal standard.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 254 | [M]⁺ (Molecular Ion) |

| 208 | [M - NO₂]⁺ |

| 180 | [M - NO₂ - CO]⁺ |

| 162 | [M - C₂H₅OH - NO₂]⁺ |

Interpretation and Rationale:

The molecular ion peak is expected at m/z 254, corresponding to the molecular weight of the compound. Common fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group (NO₂) and subsequent loss of carbon monoxide (CO).[5][6] The ethyl ester can undergo fragmentation through the loss of ethanol.

Experimental Protocol for MS:

-

Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds. Electrospray ionization (ESI) is suitable for less volatile compounds and is often used with LC-MS.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Data (KBr Pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, sharp | N-H stretch (indole) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1520, ~1340 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-F stretch |

Interpretation and Rationale:

The IR spectrum will show characteristic absorption bands for the various functional groups. The N-H stretch of the indole ring will appear around 3300 cm⁻¹. The strong carbonyl stretch of the ester will be prominent around 1720 cm⁻¹. The nitro group will exhibit two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The C-F bond will also show a strong absorption band.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: An FTIR spectrometer is used. A background spectrum is collected before running the sample.

-

Data Acquisition: The sample is scanned over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands.

Sources

- 1. chembk.com [chembk.com]

- 2. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate

Abstract

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate, a substituted indole of interest in medicinal and synthetic chemistry. We explore the intricate relationship between the molecule's unique structural features—specifically the influence of the electron-withdrawing nitro group and the electronegative fluoro substituent—and the resulting ¹H NMR spectral data. This document offers a robust theoretical prediction of the spectrum, a detailed experimental protocol for data acquisition, and a comprehensive interpretation of a representative spectrum. It is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation and characterization of complex heterocyclic compounds.

Introduction: The Structural Challenge

This compound is a multi-functionalized indole derivative. The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and pharmacologically active compounds.[1] The specific substitution pattern of this molecule, featuring an ethyl ester at the C-2 position, a fluorine atom at C-4, and a nitro group at C-7, creates a unique electronic environment that profoundly influences its chemical properties and, consequently, its spectroscopic signature.

¹H NMR spectroscopy is the cornerstone technique for the structural verification of such molecules. It provides precise information on the number of distinct protons, their electronic environment (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration). For this compound, a careful analysis of the ¹H NMR spectrum is essential to confirm the regiochemistry of the substituents on the indole core. This guide will deconstruct the spectrum by first predicting the expected signals based on fundamental principles and then assigning and interpreting a representative dataset.

Molecular Structure and Electronic Influences

To accurately predict and interpret the ¹H NMR spectrum, one must first understand the electronic interplay of the substituents on the indole ring.

-

Indole Core: The bicyclic indole system consists of a benzene ring fused to a pyrrole ring. The protons on the benzene portion (C-5, C-6) and the pyrrole portion (N-H, C-3) have characteristic chemical shift ranges.[2][3][4]

-

Ethyl Carboxylate (C-2): This group is electron-withdrawing via induction and resonance. Its primary spectral contribution will be the characteristic signals of the ethyl group—a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. It also influences the chemical shift of the proton at C-3.

-

Fluoro Group (C-4): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated into the aromatic π-system, a resonance-donating effect (+R).[5] The overall impact on proton chemical shifts can be complex.[6] Crucially, the ¹⁹F nucleus (spin I=½, 100% natural abundance) will couple with nearby protons, leading to additional signal splitting.[7][8]

-

Nitro Group (C-7): The nitro group is one of the most powerful electron-withdrawing groups through both induction (-I) and resonance (-R). It strongly deshields nearby protons, causing their signals to appear significantly downfield (at a higher ppm value).[9] Its presence at C-7 will have a major impact on the protons at C-6 and C-5.

The combination of these groups creates a highly polarized aromatic system, making each proton chemically distinct.

Caption: Molecular structure of the target compound.

Theoretical ¹H NMR Spectrum Prediction

Based on the electronic effects discussed, we can predict the characteristics of each proton signal. The analysis assumes a standard deuterated solvent like DMSO-d₆, which allows for the observation of the N-H proton.

-

N-H (H-1): The indole N-H proton is typically found far downfield (>11 ppm) and appears as a broad singlet due to nitrogen's quadrupole moment and potential hydrogen bonding.[1]

-

H-3: This proton is on the electron-rich pyrrole ring but is adjacent to the C-2 ester. It has no adjacent proton neighbors, so it should appear as a singlet. Due to the proximity of the C-4 fluorine, a small long-range coupling (⁴J_HF) might be observed, potentially broadening the singlet or resolving into a narrow doublet. Expected chemical shift is ~7.0-7.5 ppm.

-

H-5 and H-6: These two protons are on the benzene portion of the ring and will couple to each other, forming a system of doublets.

-

H-6: This proton is ortho to the powerful electron-withdrawing C-7 nitro group, which will deshield it significantly. It is also meta to the C-4 fluoro group. It will be split into a doublet by H-5 (³J_HH, ortho coupling, typically 7-9 Hz). A smaller coupling to fluorine (⁴J_HF, meta coupling, ~2-4 Hz) may further split this signal into a doublet of doublets (dd). Expected chemical shift is ~8.0-8.4 ppm.

-

H-5: This proton is ortho to the C-4 fluoro group and meta to the C-7 nitro group. The fluorine atom will cause significant splitting (³J_HF, ortho coupling, typically 8-10 Hz). It will also be split by H-6 (³J_HH, ortho coupling). This will result in a doublet of doublets (dd). Its chemical shift will be influenced by both the deshielding nitro group and the complex effects of the fluorine, likely appearing around 7.6-7.9 ppm.

-

-

Ethyl Ester Protons (-OCH₂CH₃): These signals are highly predictable.

-

-OCH₂-: The methylene protons are adjacent to an oxygen atom and a methyl group. They will appear as a quartet (split by the 3 methyl protons, n+1=4) at ~4.3-4.5 ppm.

-

-CH₃: The methyl protons are adjacent to a methylene group. They will appear as a triplet (split by the 2 methylene protons, n+1=3) at ~1.3-1.5 ppm.

-

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| N-H (H-1) | > 12.0 | broad singlet (br s) | - |

| H-6 | 8.2 - 8.4 | doublet of doublets (dd) | ³J_H6-H5 ≈ 8.0; ⁴J_H6-F ≈ 3.0 |

| H-5 | 7.7 - 7.9 | doublet of doublets (dd) | ³J_H5-H6 ≈ 8.0; ³J_H5-F ≈ 9.0 |

| H-3 | 7.3 - 7.5 | singlet (s) or narrow d | ⁴J_H3-F < 2.0 |

| -OCH₂- | 4.3 - 4.5 | quartet (q) | ³J ≈ 7.1 |

| -CH₃ | 1.3 - 1.5 | triplet (t) | ³J ≈ 7.1 |

Experimental Protocol for ¹H NMR Acquisition

Acquiring a high-quality, interpretable spectrum requires careful sample preparation and parameter selection. The following is a generalized protocol for a modern NMR spectrometer (e.g., 400-600 MHz).

Materials:

-

This compound (5-10 mg)

-

Deuterated solvent of high purity (e.g., DMSO-d₆, 0.6-0.7 mL)

-

High-quality 5 mm NMR tube

-

Vortex mixer and pipettes

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial. Add 0.6-0.7 mL of DMSO-d₆ and vortex gently until the solid is fully dissolved.

-

Transfer: Using a clean pipette, transfer the solution into the NMR tube.

-

Instrumentation: Insert the tube into the spectrometer's spinner turbine and place it in the magnet.

-

Instrument Tuning: Allow the sample to equilibrate to the probe temperature (typically 298 K). Tune and match the probe for the ¹H frequency.

-

Shimming: Perform automatic or manual shimming on the sample to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

Data Acquisition: Use the following typical parameters, which may be adjusted as needed.[10]

-

Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker systems).

-

Number of Scans (NS): 16-64 (increase for dilute samples).

-

Relaxation Delay (D1): 2-5 seconds (a longer delay ensures quantitative integration).

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): 16 ppm, centered around 8 ppm.

-

-

Data Processing:

-

Apply a gentle exponential window function (line broadening of ~0.3 Hz).

-

Perform a Fourier Transform.

-

Phase the spectrum manually to achieve pure absorption lineshapes.

-

Apply an automatic baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak (DMSO-d₅ at δ 2.50 ppm).

-

Integrate all signals to determine their relative proton ratios.

-

Caption: Workflow for ¹H NMR data acquisition and processing.

Analysis and Interpretation of a Representative Spectrum

The following is an analysis of a representative dataset consistent with the structure of this compound.

Table 2: Assigned ¹H NMR Data (400 MHz, DMSO-d₆)

| Signal | δ (ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| 1 | 12.85 | 1H | br s | - | N-H (H-1) |

| 2 | 8.29 | 1H | dd | J = 8.8, 3.1 | H-6 |

| 3 | 7.81 | 1H | dd | J = 9.2, 8.8 | H-5 |

| 4 | 7.42 | 1H | s | - | H-3 |

| 5 | 4.41 | 2H | q | J = 7.1 | -OCH₂- |

| 6 | 1.38 | 3H | t | J = 7.1 | -CH₃ |

Detailed Interpretation:

-

Signal 1 (δ 12.85, br s, 1H): This very downfield, broad signal is characteristic of the indole N-H proton, confirming its presence and labile nature.

-

Signal 2 (δ 8.29, dd, 1H): This is the most downfield aromatic proton, consistent with H-6, which is positioned ortho to the strongly deshielding C-7 nitro group.[9][11] The integration value of 1H is correct. The multiplicity is a doublet of doublets. The larger coupling of 8.8 Hz corresponds to the ortho coupling (³J) with H-5. The smaller coupling of 3.1 Hz is consistent with a four-bond meta coupling (⁴J) to the fluorine at C-4.

-

Signal 3 (δ 7.81, dd, 1H): This signal, integrating to one proton, is assigned to H-5. It appears as a doublet of doublets due to coupling with two different nuclei. The coupling of 8.8 Hz matches the ortho coupling to H-6. The larger coupling of 9.2 Hz is the expected three-bond ortho coupling (³J) to the fluorine atom at C-4.[7]

-

Signal 4 (δ 7.42, s, 1H): This sharp singlet integrating to one proton is assigned to H-3. It lacks any adjacent proton neighbors. The absence of resolved coupling to fluorine suggests that any long-range ⁴J_HF coupling is too small to be resolved at this field strength.

-

Signal 5 (δ 4.41, q, 2H): This quartet, integrating to two protons, is unequivocally assigned to the methylene (-OCH₂-) protons of the ethyl ester group. The quartet pattern arises from coupling to the three adjacent methyl protons (J = 7.1 Hz).

-

Signal 6 (δ 1.38, t, 3H): This upfield triplet, integrating to three protons, is assigned to the methyl (-CH₃) protons of the ethyl ester. The triplet pattern is due to coupling with the two adjacent methylene protons (J = 7.1 Hz).

The integration values (1:1:1:1:2:3) perfectly match the number of protons for each unique signal in the molecule. The observed chemical shifts and coupling patterns are in excellent agreement with the theoretical predictions, providing unambiguous confirmation of the structure as this compound.

Conclusion

The ¹H NMR spectrum of this compound is a textbook example of how substituent effects dictate spectral appearance. The powerful electron-withdrawing nitro group at C-7 causes a dramatic downfield shift of the H-6 proton, while the fluorine at C-4 induces characteristic splitting patterns in the signals for H-5 and H-6 through ³J_HF and ⁴J_HF couplings, respectively. The remaining signals for H-1, H-3, and the ethyl ester group appear in their expected regions with predictable multiplicities. This detailed spectroscopic analysis provides a definitive structural fingerprint, crucial for quality control, reaction monitoring, and further research in the development of indole-based compounds.

References

- Vertex AI Search. (n.d.). Fluorine NMR. Retrieved December 31, 2025.

-

Reddit. (2024). The Effect of Fluorine in 1H NMR. r/Chempros. Retrieved December 31, 2025, from [Link].

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved December 31, 2025, from [Link].

-

National Institutes of Health (NIH). (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Retrieved December 31, 2025, from [Link].

-

ResearchGate. (n.d.). 1 H NMR chemical shift assignments for M2 compared with several indole standards. Retrieved December 31, 2025, from [Link].

- Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved December 31, 2025.

-

ChemRxiv. (n.d.). Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. Retrieved December 31, 2025, from [Link].

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2).

-

ResearchGate. (n.d.). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. Retrieved December 31, 2025, from [Link].

-

RSC Publishing. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved December 31, 2025, from [Link].

-

National Institutes of Health (NIH). (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Retrieved December 31, 2025, from [Link].

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved December 31, 2025, from [Link].

-

PubMed Central (PMC). (n.d.). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. Retrieved December 31, 2025, from [Link].

- MySkinRecipes. (n.d.).

-

ChemBK. (n.d.). 4-Fluoro-7-nitro 1H-indole-2-ethyl carboxylate. Retrieved December 31, 2025, from [Link].

-

MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved December 31, 2025, from [Link].

-

Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange. Retrieved December 31, 2025, from [Link].

-

eScholarship. (2024). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. Retrieved December 31, 2025, from [Link].

-

ResearchGate. (2025). Mechanism of the solvent-free reactions between indole derivatives and 4-nitrobenzaldehyde studied by solid-state NMR and DFT calculations. Retrieved December 31, 2025, from [Link].

-

SpectraBase. (n.d.). Ethyl 7-nitro-1H-indole-2-carboxylate - Optional[1H NMR] - Spectrum. Retrieved December 31, 2025, from [Link].

- BenchChem. (n.d.). 1H NMR Characterization of 4-Azaindole and Its Derivatives: Application Notes and Protocols. Retrieved December 31, 2025.

Sources

- 1. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. reddit.com [reddit.com]

- 6. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biophysics.org [biophysics.org]

- 8. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. benchchem.com [benchchem.com]

- 11. spectrabase.com [spectrabase.com]

A Comprehensive Technical Guide to Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. Its indole scaffold is a privileged structure in numerous pharmacologically active agents, while the strategic placement of electron-withdrawing fluoro and nitro groups offers unique electronic properties and vectors for further chemical modification. This guide provides an in-depth analysis of its chemical identity, a plausible and detailed synthetic pathway, its critical role as a synthetic intermediate in drug discovery, and essential safety protocols for laboratory handling. This document serves as a technical resource for researchers leveraging this versatile building block for the development of novel therapeutics.

Chemical Identity and Physicochemical Profile

The formal IUPAC name for this compound is This compound . It is a substituted indole, featuring a fluorine atom at position 4, a nitro group at position 7, and an ethyl carboxylate group at position 2 of the indole ring system. These substitutions are critical, as they modulate the molecule's reactivity and potential for biological interactions.

The indole nucleus is a cornerstone of many successful drugs, and functionalized indoles are vital for creating new chemical entities.[1][2] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can serve as a handle for further chemical transformations (e.g., reduction to an amine) or can be integral to the pharmacophore itself.[3][4]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | Internal Standard |

| CAS Number | 913287-14-6 | [5][6] |

| Molecular Formula | C₁₁H₉FN₂O₄ | [5] |

| Molecular Weight | 252.20 g/mol | [5] |

| Appearance | Yellow Solid (predicted based on analogs) | [3] |

| Storage Conditions | Store refrigerated (0-8°C), sealed in a dry environment. | [3][5][7] |

Synthesis and Mechanistic Considerations

The synthesis of highly substituted indoles like this compound requires a robust and regioselective strategy. While multiple indole syntheses exist, the Bartoli Indole Synthesis is particularly well-suited for this target due to its effectiveness with ortho-substituted nitroarenes, providing a direct route to 7-substituted indoles.[8] The steric hindrance from the ortho-substituent is often essential for the key[6][6]-sigmatropic rearrangement step.[8]

The proposed pathway begins with a commercially available, appropriately substituted nitroarene, which undergoes reaction with a vinyl Grignard reagent.

Proposed Synthetic Workflow

Caption: Proposed Bartoli synthesis pathway for the target compound.

Detailed Experimental Protocol (Predictive Model)

This protocol is a predictive model based on the principles of the Bartoli indole synthesis.[8]

-

Reaction Setup: A 500 mL, three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried under vacuum and cooled under a stream of dry nitrogen.

-

Starting Material: The flask is charged with 1-fluoro-2,5-dinitrobenzene (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF, 200 mL). The solution is cooled to -78°C using an acetone/dry ice bath.

-

Grignard Addition: A solution of vinylmagnesium bromide (3.0 eq, 1.0 M in THF) is added dropwise via the dropping funnel over 60 minutes, maintaining the internal temperature below -70°C. The causality for using three equivalents is critical: the first equivalent reacts with the nitro group to form the nitroso intermediate, the second adds to the nitroso group to enable the rearrangement, and the third acts as a base in a subsequent deprotonation step.[8]

-

Reaction and Quenching: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for 12 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 100 mL) at 0°C.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 100 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Final Product Isolation: The crude residue is purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield this compound as a solid. The structure is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

This self-validating protocol includes a controlled addition at low temperature to manage the exothermic Grignard reaction and a standard aqueous workup and chromatographic purification to ensure the isolation of a high-purity product.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an end-product therapeutic but rather a high-value intermediate for constructing more complex molecular architectures. Its utility stems from the combination of the indole core and its unique substitution pattern.

-

Scaffold for Kinase Inhibitors: The indole scaffold is a common feature in many protein kinase inhibitors used in oncology.[2] The substituents at the 4- and 7-positions can project into specific binding pockets of a target kinase, while the ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid or converted to an amide to modulate solubility and create further interactions.

-

Intermediate for Anti-inflammatory Agents: Indole derivatives have shown significant promise as anti-inflammatory agents.[9] The related compound, Ethyl-4-nitroindole-2-carboxylate, is noted as a valuable intermediate for anti-inflammatory drug candidates.[3] The 7-nitro group can be readily reduced to a 7-amino group, a common substituent in bioactive molecules that can serve as a key hydrogen bond donor or a point for further derivatization.

-

Building Block for Antiviral and Antibacterial Agents: The indole nucleus is present in drugs targeting a wide range of infectious diseases.[2][10] The strategic functionalization of this compound allows for its incorporation into larger molecules designed to inhibit viral replication or bacterial enzymes. Recent research has focused on developing indole carboxylates as potent inhibitors of bacterial metallo-β-lactamases, which are responsible for antibiotic resistance.[10]

The logical progression from this building block involves several key transformations:

-

Ester Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid provides a crucial functional group for amide coupling, a cornerstone reaction in medicinal chemistry.

-

Nitro Group Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C) or chemical reduction (e.g., using SnCl₂) converts the nitro group to a primary amine, opening up a vast chemical space for derivatization.

-

N-Alkylation/Arylation: The indole nitrogen can be alkylated or arylated to introduce substituents that can modulate the compound's ADME (absorption, distribution, metabolism, and excretion) properties or engage in specific receptor interactions.[1]

Caption: Key chemical transformations and applications in drug discovery.

Safety, Handling, and Storage

As a nitroaromatic compound and a fine chemical intermediate, this compound requires careful handling to minimize exposure and risk. The following guidelines are based on safety data for structurally similar compounds.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[7] Measures should be taken to prevent dust formation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Refrigeration is recommended for long-term stability.[5][7] Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to be released into the environment.

Adherence to these protocols is a cornerstone of laboratory safety and ensures the integrity of the experimental work.

References

-

ChemBK. 4-Fluoro-7-nitro 1H-indole-2-ethyl carboxylate. [Link]

-

ChemRxiv. Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. [Link]

-

Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]

-

MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. [Link]

-

National Institutes of Health (NIH). Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. [Link]

- Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.

-

Semantic Scholar. Method for preparing nitro indole-2-carboxylic acid (2005). [Link]

-

Wikipedia. Bartoli indole synthesis. [Link]

-

National Institutes of Health (NIH). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-Fluoro-7-nitro 1H-indole-2-ethyl carboxylate - CAS:913287-14-6 - Sunway Pharm Ltd [3wpharm.com]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

"Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate" molecular weight

An In-Depth Technical Guide to Ethyl 4-fluoro-7-nitro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a fluorinated nitroindole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its core physicochemical properties, outline a representative synthetic pathway and methods for its characterization, discuss its potential applications in drug discovery, and provide essential safety and handling protocols.

Core Compound Identity and Physicochemical Properties

This compound is a substituted indole, a heterocyclic scaffold that is a cornerstone in many biologically active compounds.[1][2] The presence of both a fluorine atom and a nitro group on the indole ring significantly influences its electronic properties and reactivity, making it a valuable building block for creating novel chemical entities.[3]

Molecular Structure and Weight

The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉FN₂O₄ | [4][5] |

| Molecular Weight | 252.20 g/mol | [4][5] |

| CAS Number | 913287-14-6 | [4][5] |

| Canonical SMILES | CCOC(=O)c1cc2c([nH]1)c(cc(c2)F)[O-] | Inferred from structure |

| InChI Key | Not available in search results |

The molecular weight of 252.20 g/mol is a critical parameter for all quantitative experimental work, from reaction stoichiometry calculations to the preparation of solutions of known concentrations.[4][5]

Synthesis and Characterization

The synthesis of functionalized indoles is a well-established area of organic chemistry.[1][6] While a specific, published synthesis for this compound was not found in the initial search, a plausible synthetic route can be devised based on standard indole syntheses, such as the Fischer or Reissert indole synthesis, followed by functional group manipulations. A generalized workflow is presented below.

Representative Synthetic Workflow

The synthesis of substituted indole-2-carboxylates often begins with appropriately substituted anilines or nitroaromatics.[6][7] The following diagram illustrates a conceptual synthetic pathway.

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: A General Approach

The following protocol is a generalized representation and would require optimization for this specific target molecule.

-

Condensation: A suitably substituted o-nitrotoluene is reacted with diethyl oxalate in the presence of a strong base like sodium ethoxide to form an intermediate.[7]

-

Reductive Cyclization: The intermediate from the previous step undergoes reductive cyclization. This is often achieved using iron in acetic acid or catalytic hydrogenation. This step simultaneously reduces the nitro group to an amine and facilitates the formation of the indole ring.

-

Esterification: The resulting indole-2-carboxylic acid is then esterified using ethanol in the presence of an acid catalyst to yield the final product.

-

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired purity.

Characterization

To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques would be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of the atoms and the successful incorporation of the ethyl ester, fluoro, and nitro groups. Spectroscopic data for the related compound, Ethyl 7-nitro-1H-indole-2-carboxylate, is available and can serve as a reference.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy would help identify the characteristic functional groups, such as the N-H stretch of the indole, the C=O of the ester, and the N-O stretches of the nitro group.

Applications in Research and Drug Development

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] Substituted indoles, particularly those with electron-withdrawing groups like nitro and fluoro substituents, are valuable intermediates in the synthesis of more complex molecules.[3][9]

Role as a Synthetic Intermediate

This compound serves as a versatile building block. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The nitro group can be reduced to an amine, which can then be further functionalized. These transformations allow for the generation of a library of diverse compounds for biological screening.

Potential in Drug Discovery

-

Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors used in oncology.[2]

-

Antimicrobial and Antiviral Agents: Indole derivatives have shown a wide range of antimicrobial and antiviral activities.

-

Central Nervous System (CNS) Agents: The structural similarity of the indole ring to neurotransmitters like serotonin has made it a key component in the development of drugs targeting the CNS.

The specific substitution pattern of this compound makes it an interesting candidate for further exploration in these and other therapeutic areas.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. The following guidelines are based on safety data for structurally related nitroindole compounds.[10][11][12][13][14]

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or goggles are mandatory.[11]

-

Hand Protection: Wear appropriate chemical-resistant gloves.[10][11]

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.[10][11]

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[11][14] Avoid contact with skin, eyes, and clothing.[10]

-

Storage: Store in a cool, dry, and well-ventilated place.[11] Keep the container tightly sealed. Some related compounds are noted to be light-sensitive, so storage in a dark place or an amber vial is recommended.[14]

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.[10][11][13]

-

Skin Contact: Wash off immediately with soap and plenty of water.[10][11][13]

-

Ingestion: Clean mouth with water and drink plenty of water afterward.[10][11]

In all cases of exposure, seek medical attention if symptoms persist.[13]

Conclusion